molecular formula C18H13N5O2 B2766735 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 69722-21-0

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Cat. No. B2766735
CAS RN: 69722-21-0
M. Wt: 331.335
InChI Key: PZGHWUOWYRLLLS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” are not fully detailed in the search results. A related compound has a melting point of 140-141°C . More specific properties would likely be found in specialized chemical literature or databases.

Scientific Research Applications

Antiviral Applications

One study highlights a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. These compounds exhibited antiviral activities against the H5N1 subtype, demonstrating the potential for therapeutic applications in combating avian influenza (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020) ACS Omega.

Anti-inflammatory and COX-2 Inhibition

Another research area focuses on pyrazolo[3,4‐d]pyrimidine derivatives for their COX-2 selective inhibition properties. The study synthesized a new set of 5-benzamido-1H-pyrazolo[3,4‐d]pyrimidin-4‐one derivatives showing superior inhibitory profiles against COX-2, a target for anti-inflammatory drugs (D. Raffa, B. Maggio, et al., 2009) Archiv der Pharmazie.

Anticancer Applications

Research on novel pyrazolopyrimidines derivatives has been conducted for their anticancer and anti-5-lipoxygenase agents, indicating a potential for cancer treatment and inflammation-related conditions (A. Rahmouni, Sawssen Souiei, et al., 2016) Bioorganic chemistry.

Enzyme Inhibition for Medicinal Chemistry

Studies on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds' potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are of interest in medicinal chemistry for targeting nucleotide protein interactions (A. Saeed, S. Ejaz, et al., 2015) RSC Advances.

Anticancer and Anti-lipoxygenase Agents

Further research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights their potential in treating cancer and inflammation-related conditions. The structural-activity relationship of these compounds provides insights for future drug development (A. Rahmouni, Sawssen Souiei, et al., 2016) Bioorganic chemistry.

Safety And Hazards

The safety and hazards associated with “N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” are not mentioned in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-17(13-7-3-1-4-8-13)21-22-12-19-16-15(18(22)25)11-20-23(16)14-9-5-2-6-10-14/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGHWUOWYRLLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

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